1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is a chemical compound classified as a pyrrolidine derivative. This compound is notable for its potential applications in pharmacology, particularly as a histamine H3 receptor antagonist. Such antagonists are known to influence the synthesis and release of cerebral histamine, which can have implications in various neurological conditions.
The compound is synthesized through specific organic chemistry methods, often detailed in patent literature and scientific studies. The synthesis typically involves the manipulation of pyrrolidine and phenoxyalkyl groups to achieve the desired molecular structure.
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine falls under the category of heterocyclic compounds, specifically those containing a five-membered ring with nitrogen as one of the ring atoms. It is also categorized as an alkylamine due to the presence of an alkyl chain attached to the nitrogen atom.
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine generally follows a multi-step process that includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are critical for optimizing yield and purity during synthesis .
The molecular structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can be represented as follows:
The structure features a pyrrolidine ring connected to a pentyl chain that is further substituted with a 4-methylphenoxy group. This configuration contributes to its biological activity.
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine participates in various chemical reactions typical for amines and ethers:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are crucial for achieving desired outcomes .
As a histamine H3 receptor antagonist, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine works by blocking the action of histamine at H3 receptors in the central nervous system. This blockade leads to increased levels of histamine and potentially enhances neurotransmitter release, impacting various physiological processes such as wakefulness, appetite regulation, and cognitive functions.
Research indicates that compounds targeting H3 receptors can have therapeutic potential in treating conditions like narcolepsy and obesity by modulating histaminergic signaling pathways .
Relevant data from studies suggest that structural modifications can significantly influence these properties, affecting both solubility and biological activity .
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has potential applications in:
Ongoing research continues to explore its efficacy and safety profile in clinical settings, contributing to a better understanding of its role within therapeutic contexts .
The compound 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is systematically named according to IUPAC conventions as a secondary amine featuring a pyrrolidine ring linked via a pentyl chain to a 4-methylphenoxy ether group. The molecular formula is C₁₇H₂₅NO, confirmed through elemental analysis and high-resolution mass spectrometry (discussed in Section 1.3.2). This formula indicates a molecular weight of 259.39 g/mol, consistent with pyrrolidine derivatives bearing extended alkyl-aryl ether chains [3] [6].
Key structural features include:
The pentyl chain length is a critical determinant of bioactivity among pyrrolidine-based designer drugs, as homologation (chain extension) modulates steric interactions with biological targets [3] [5]. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Descriptors of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₅NO |
Exact Mass | 259.1936 g/mol |
Heavy Atom Count | 19 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 12 Ų |
Calculated LogP (Octanol-Water) | 3.78 |
While the pyrrolidine ring itself is non-chiral, the carbon atom alpha to the nitrogen (i.e., the first carbon of the pentyl chain) constitutes a potential stereogenic center. Synthesis typically yields a racemic mixture due to the absence of chiral induction during alkylation [3]. The compound exhibits significant conformational flexibility:
Table 2: Calculated Energy Barriers for Key Bond Rotations
Bond | Rotation Barrier (kJ/mol) | Preferred Dihedral Angle |
---|---|---|
Pyrrolidine N-CH₂ (pentyl) | 14.8 | 180° (anti) |
O-CH₂ (phenoxy ether) | 9.5 | ±60° (gauche) |
CH₂-CH₂ (pentyl mid-chain) | 3.0 | Multiple minima |
NMR spectroscopy provides definitive evidence for the molecular structure and connectivity:
δ 1.45 (quintet, J=7.0 Hz, 2H, pentyl central -CH₂-)
¹³C NMR (CDCl₃, 100 MHz):
2D-COSY correlations confirm the pentyl chain connectivity: O-CH₂ ↔ pentyl mid-chain CH₂ ↔ pentyl terminal CH₂ (N-bound). NOESY shows proximity between the pyrrolidine β-CH₂ and the pentyl N-CH₂, supporting folded conformations in solution.
HRMS (ESI+) analysis yields an exact mass of m/z 260.2009 for the [M+H]⁺ ion (calculated for C₁₇H₂₆NO⁺: 260.2004, Δ = 0.5 ppm). Fragmentation patterns include:
UV-Vis Spectroscopy (MeOH):
Table 3: Key Spectroscopic Assignments
Technique | Key Signal | Assignment |
---|---|---|
IR | 1245 cm⁻¹ | Aryl-O-alkyl ether stretch |
¹H NMR | δ 2.28 (s) | Methyl group on phenyl ring |
¹³C NMR | δ 54.2, 53.6 | N-CH₂ (pyrrolidine and pentyl) |
UV-Vis | λ_max 208 nm | Benzene ring π→π* transition |
HRMS | [M+H]⁺ = 260.2009 | C₁₇H₂₆NO⁺ exact mass |
This compound belongs to the N-alkylated pyrrolidine subclass, distinguished from common bioactive pyrrolidines by its ether linkage instead of a ketone or direct aryl attachment. Key structural comparisons include:
Table 4: Structural Analogues and Key Modifications
Compound | Key Structural Feature | Impact on Properties |
---|---|---|
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine | Ether linkage (O) | High LogP (3.78), flexible chain |
MPHP (4'-Methyl-α-pyrrolidinohexiophenone) | Ketone linkage (C=O) | Lower LogP (3.0), rigid conformation |
Pyrovalerone | Ketone + shorter chain (C4) | Higher DAT affinity |
1-Methylpyrrolidine | No aryl chain, N-methylated | High volatility (bp 76-80°C) [6] |
3-(2-Methylphenoxy)pyrrolidine | Shorter chain (no pentyl) | Reduced lipophilicity (LogP ~2.0) [9] |
The ether functionality in 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine confers metabolic stability against esterases compared to ketone-based derivatives like MPHP, potentially altering its biotransformation pathways. However, the pentyl spacer maintains the pharmacophore distance (~6 Å between amine nitrogen and aromatic centroid), a critical feature for monoamine transporter inhibition shared with pyrovalerone-derived stimulants [3] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5